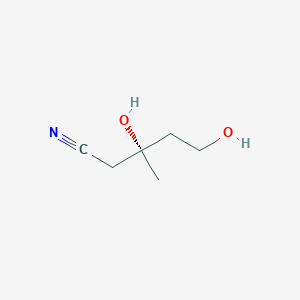

(R)-3,5-Dihydroxy-3-methylpentanenitrile

Description

(R)-3,5-Dihydroxy-3-methylpentanenitrile is a chiral nitrile derivative characterized by hydroxyl groups at positions 3 and 5, along with a methyl substituent at the 3-position. Its stereochemistry (R-configuration) and bifunctional hydroxyl-nitrile structure make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound is synthesized through hydrolysis of 3,5-dihydroxy-3-methylpentanenitrile, as reported in studies on mevalonolactone synthesis pathways . Its reactivity is influenced by the hydroxyl groups, which enable hydrogen bonding, and the nitrile group, which participates in nucleophilic additions or reductions.

Properties

CAS No. |

79618-05-6 |

|---|---|

Molecular Formula |

C₆H₁₁NO₂ |

Molecular Weight |

129.16 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (R)-3,5-Dihydroxy-3-methylpentanenitrile , we compare it with structurally or functionally related compounds, focusing on synthesis methods, functional groups, and applications.

Table 1: Key Comparative Features

Structural and Reactivity Analysis

Functional Group Diversity :

- This compound uniquely combines nitrile and hydroxyl groups, enabling dual reactivity. In contrast, 3,5-dihydroxy-3-methylpentanal lacks the nitrile group but contains an aldehyde, making it prone to oxidation or cyclization .

- 3-Methyl-1,3,5-pentanetriol exhibits three hydroxyl groups, enhancing hydrophilicity and utility in polyurethane synthesis compared to the nitrile-containing compound.

Synthetic Pathways: The nitrile group in this compound is introduced via hydrolysis of cyanide precursors, a method distinct from the ozonolysis or chromium-based oxidations used for aldehydes or triols . Isotopically labeled analogs like (R,S)-Mevalonolactone-2-¹³C rely on borohydride reductions, highlighting divergent strategies for introducing stereochemical or isotopic labels .

Applications :

- The nitrile group in This compound allows conversion to amines or carboxylic acids, expanding its role in drug synthesis. In contrast, 3,5-dihydroxy-3-methylpentanal is more suited for cyclization reactions (e.g., forming pyran derivatives) .

Research Findings

- Chiral Resolution : The R-configuration of This compound is critical for asymmetric synthesis, as demonstrated in studies on mevalonate pathway intermediates . Racemic mixtures of similar compounds (e.g., 3-methyl-1,3,5-pentanetriol) lack this stereochemical specificity.

- Thermodynamic Stability : The nitrile group enhances stability under acidic conditions compared to aldehyde-containing analogs, which are prone to polymerization or oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.